molecular formula C7H3Br2NS B2487827 2,5-Dibromothieno[2,3-b]pyridine CAS No. 2413898-26-5

2,5-Dibromothieno[2,3-b]pyridine

Cat. No.: B2487827
CAS No.: 2413898-26-5
M. Wt: 292.98
InChI Key: ASNOZEJBUZLYPB-UHFFFAOYSA-N
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Description

2,5-Dibromothieno[2,3-b]pyridine, with the molecular formula C7H3Br2NS, is a high-value, multi-functionalized heterocyclic compound designed for advanced chemical synthesis and medicinal chemistry research . This molecule features a fused thieno[2,3-b]pyridine core, a privileged scaffold in the development of novel bioactive substances. The presence of two bromine atoms at the 2 and 5 positions makes it an excellent electrophilic building block, primed for further functionalization via metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi couplings to create more complex molecular architectures. While this specific derivative is a foundational material, its structural analogues based on the thieno[2,3-b]pyridine scaffold have demonstrated significant and potent biological activities in scientific studies. Recent research has shown that novel thieno[2,3-b]pyridine-based compounds clubbed with thiazole ring systems exhibit promising antimicrobial properties against challenging pathogens, including Gram-positive S. aureus , Gram-negative E. coli , and the fungus C. albicans . The research value of the core thienopyridine structure is further underscored by its presence in compounds that undergo rigorous computational analysis, including DFT/B3LYP studies to determine frontier molecular orbitals (HOMO-LUMO), and molecular docking simulations to investigate interactions with target proteins like E. coli DNA gyrase B (PDB ID: 1AJ6) . As such, 2,5-Dibromothieno[2,3-b]pyridine serves as a critical precursor for researchers developing new antimicrobial agents, organic electronic materials, and other specialized fine chemicals. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,5-dibromothieno[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NS/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNOZEJBUZLYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=NC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Functionalization Strategies of 2,5 Dibromothieno 2,3 B Pyridine

Palladium-Catalyzed Cross-Coupling Reactions at Bromine Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com In 2,5-Dibromothieno[2,3-b]pyridine, the two bromine atoms at positions 2 and 5 are susceptible to these transformations, allowing for selective functionalization. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orglibretexts.org This reaction has been successfully applied to dibrominated thiophene (B33073) derivatives to introduce aryl and heteroaryl groups. nih.govresearchgate.net For instance, the coupling of 2,5-dibromo-3-methylthiophene (B84023) with various arylboronic acids has been reported to proceed in low to moderate yields. nih.govresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a suitable ligand, and a base like K₃PO₄. nih.govbeilstein-journals.org The reactivity of the halogens generally follows the order I > OTf > Br > Cl. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling with Dibrominated Heterocycles

SubstrateCoupling PartnerCatalyst SystemProductYield (%)
2,5-dibromo-3-methylthiopheneArylboronic acidsPd(PPh₃)₄, K₂CO₃2-aryl-5-bromo-3-methylthiophene27-63 nih.gov
3,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃Mono-, di-, and tri-arylated pyridinesVariable nih.gov
3-bromo-2,1-borazaronaphthalenesPotassium alkenyltrifluoroboratesPdCl₂(dppf), Cs₂CO₃3-alkenyl-2,1-borazaronaphthalenesUp to 90 nih.gov

This table presents data from various sources and is for illustrative purposes. Specific reaction conditions may vary.

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This method is effective for creating carbon-carbon bonds, particularly with sp²-hybridized carbon atoms. wikipedia.org While specific examples for 2,5-Dibromothieno[2,3-b]pyridine are not extensively detailed in the provided results, the Stille reaction is a known strategy for functionalizing similar dihalogenated heterocycles. nih.gov A key challenge with Stille coupling can be the toxicity of the organotin reagents. orgsyn.org The mechanism follows the general palladium-catalyzed cross-coupling cycle. wikipedia.org

Negishi Coupling for Alkylation and Arylation

The Negishi coupling utilizes organozinc reagents to couple with organic halides, offering a powerful method for C-C bond formation. wikipedia.org It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. orgsyn.orgwikipedia.org This reaction has been employed in the synthesis of complex molecules, including bipyridine derivatives. orgsyn.orgnih.gov The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.org While direct application on 2,5-Dibromothieno[2,3-b]pyridine is not specified, its utility in coupling various heterocyclic halides suggests its potential applicability. orgsyn.orgnih.gov

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a cornerstone for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org The reaction is typically carried out under mild conditions, often at room temperature with an amine base. wikipedia.org This method has been used to synthesize polyalkynylated pyridines from polychlorinated and brominated pyridines, demonstrating its utility in functionalizing halogenated heterocycles. rsc.orgdntb.gov.ua The introduction of alkynes into the thieno[2,3-b]pyridine (B153569) core via Sonogashira coupling would provide a valuable precursor for further transformations.

Nucleophilic Substitution and Derivatization at Bromine Positions

Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings is a well-established process, particularly when leaving groups are located at the 2- and 4-positions. quimicaorganica.orgquora.comvaia.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack at these positions by stabilizing the resulting Meisenheimer-type intermediate. quora.comvaia.com In the case of 2,5-Dibromothieno[2,3-b]pyridine, the bromine at the 2-position of the thieno[2,3-b]pyridine system, which is analogous to the 2-position of pyridine, would be the more likely site for nucleophilic attack compared to the bromine at the 5-position.

However, direct nucleophilic substitution of bromide can be challenging. Palladium-catalyzed C-N cross-coupling reactions, a variation of the Buchwald-Hartwig amination, provide a more general and efficient route to introduce nitrogen nucleophiles. nih.govrsc.org These reactions have been successfully applied to 3-halo-2-aminopyridines, demonstrating the feasibility of aminating halogenated pyridine derivatives. nih.gov

Directed Metalation and Subsequent Electrophilic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgharvard.edu This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.org The nitrogen atom in the pyridine ring of thieno[2,3-b]pyridine can act as a directing group, facilitating lithiation at an adjacent carbon. However, in the case of 2,5-Dibromothieno[2,3-b]pyridine, the presence of the bromine atoms offers an alternative and often more facile route to functionalization via lithium-halogen exchange. This process would generate a lithiated thienopyridine species that can then react with a variety of electrophiles to introduce new functional groups.

The choice between DoM and halogen-metal exchange would depend on the specific reaction conditions and the desired substitution pattern. For instance, using a strong, non-nucleophilic base might favor deprotonation, while an alkyllithium reagent at low temperatures would likely promote bromine-lithium exchange.

Cascade and Multicomponent Reactions Involving 2,5-Dibromothieno[2,3-b]pyridine

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and saving time. While reactions often start from precursors rather than 2,5-Dibromothieno[2,3-b]pyridine itself, these methods are fundamental to creating the core thieno[2,3-b]pyridine structure, including its substituted variants.

One prevalent cascade approach is the Thorpe–Ziegler reaction, which is used to synthesize 3-aminothieno[2,3-b]pyridine derivatives. This reaction typically involves the S-alkylation of a 3-cyanopyridine-2(1H)-thione with an α-halo compound, followed by an intramolecular cyclization. For instance, 3-cyanopyridine-2(1H)-thiones react with α-chloroacetanilides in the presence of a strong base to yield 3-aminothieno[2,3-b]pyridine-2-carboxamides in a one-pot synthesis. mdpi.com Similarly, the reaction of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds is a rapid and efficient method for producing various thieno[2,3-b]pyridine derivatives at room temperature. acs.orgnih.gov

Multicomponent reactions have also been developed for the synthesis of highly functionalized pyridines, which can be precursors to thieno[2,3-b]pyridines. These MCRs, such as the Hantzsch or Guareschi-Thorpe reactions, bring together multiple simple components to form the pyridine ring, which can then be further elaborated. nih.gov For example, a five-component cascade reaction has been reported for the synthesis of functionalized thiazolo[3,2-a]pyridine derivatives, demonstrating the power of MCRs in building complex heterocyclic systems.

Another notable cascade synthesis involves the ternary condensation of N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with malononitrile (B47326) and acetone. This process leads to the formation of pyrido[2',3':4,5]thieno[2,3-b]pyridines, which are of interest as selective progesterone (B1679170) receptor agonists. The mechanism is believed to involve the initial oxidation of the thiolate to a disulfide, which then reacts with the anion of isopropylidenemalononitrile, followed by a cascade heterocyclization.

Flash vacuum pyrolysis of stabilized ylides derived from 2-(methylthio)nicotinic acid represents another advanced cascade method, yielding novel tetracyclic systems containing the thieno[2,3-b]pyridine core fused to other aromatic rings like naphtho- and phenanthro- groups.

Interactive Table: Examples of Cascade and Multicomponent Reactions for Thieno[2,3-b]pyridine Synthesis

Reaction TypeStarting MaterialsKey Reagents/ConditionsProduct Type
Thorpe-Ziegler Cascade mdpi.com3-Cyanopyridine-2(1H)-thiones, α-chloroacetanilidesDMF, Strong Base3-Aminothieno[2,3-b]pyridine-2-carboxamides
Intramolecular Cyclization acs.orgnih.gov2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, α-halogen compoundsSodium AlkoxideFunctionalized Thieno[2,3-b]pyridines
Ternary CondensationPyridine-2-thiolates, Malononitrile, AcetoneN-methylmorpholine, EtOHPyrido[2',3':4,5]thieno[2,3-b]pyridines
Cascade Heterocyclization2-Acyl-1,1,3,3-tetracyanopropenides, Mercaptoacetic esters1,4-Dioxane, Reflux3,6-Diamino-4-aroyl-5-cyanothieno[2,3-b]pyridine-2-carboxylates
Flash Vacuum PyrolysisStabilized ylides from 2-(methylthio)nicotinic acidHigh Temperature PyrolysisFused tetracyclic Thieno[2,3-b]pyridines

Spectroscopic and Electrochemical Characterization in the Context of Research for 2,5 Dibromothieno 2,3 B Pyridine Derivatives and Polymers

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and understanding the electronic nature of 2,5-Dibromothieno[2,3-b]pyridine and its derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural determination of thieno[2,3-b]pyridine (B153569) derivatives. The chemical shifts and coupling constants provide detailed information about the electronic environment of the protons and carbons in the molecule.

In ¹H NMR spectra of thieno[2,3-b]pyridine derivatives, the protons on the pyridine (B92270) and thiophene (B33073) rings typically appear in the aromatic region. For instance, in a series of 3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the proton on the pyridine ring (H-7) is observed as a singlet around 8.29 ppm. nih.gov The chemical shifts of the protons on the thiophene ring are influenced by the nature of the substituents. For 2,5-dibromothiophene, a related compound, the two equivalent protons appear as a singlet at approximately 6.7-6.8 ppm. chemicalbook.com

¹³C NMR spectroscopy provides further structural insights. The carbon atoms in the thieno[2,3-b]pyridine core exhibit distinct chemical shifts. For the parent thieno[2,3-b]pyridine, the carbon chemical shifts have been extensively studied and correlated with those of benzene, pyridine, and thiophene. researchgate.net In substituted derivatives, the ipso-carbon signals are particularly informative about the electronic effects of the substituents. researchgate.net For example, in a 3-amino-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, the carbon atoms of the thieno[2,3-b]pyridine skeleton resonate at various positions, with the trifluoromethyl-substituted carbon appearing at a characteristic downfield shift. nih.gov Computational studies on benzothienoquinoline heterohelicenes, which contain the thienoquinoline moiety, have shown a good correlation between calculated and experimental ¹³C NMR chemical shifts, aiding in the correct assignment of resonances. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thieno[2,3-b]pyridine Derivatives

Compound/Fragment¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)Reference
3-Amino-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamideH-7: 8.29 (s)C2: 164.0, C3: 101.3, C3a: 113.1, C4: 132.3 (q), C5: 145.5, C6: 152.7, C7: 118.3, C7a: 142.5 nih.gov
2,5-DibromothiopheneH-3, H-4: ~6.7-6.8 (s)- chemicalbook.com
2-PhenylpyridineH-6': 8.6-8.8 (m)C2': 157.4, C6': 149.6 rsc.org
Thieno[2,3-b]pyridine (Parent)-C2: 122.1, C3: 120.8, C4: 136.8, C5: 128.7, C6: 149.7, C7: 126.5 rsc.org

Note: The chemical shifts are dependent on the solvent and the specific substituents on the thieno[2,3-b]pyridine core.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 2,5-Dibromothieno[2,3-b]pyridine and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.govnih.gov

Different ionization techniques, such as electron-impact mass spectrometry (EIMS) and electrospray ionization (ESI), are employed. nih.govnih.gov The fragmentation patterns observed in the mass spectra can provide valuable structural information. For instance, studies on 2,3-dihydrothieno-[2,3-b]quinoline-S-oxide have shown characteristic losses of CO, CHO, SH, and CHS fragments upon electron impact. researchgate.net For 2,5-Dibromothieno[2,3-b]pyridine, the predicted monoisotopic mass is 290.8353 Da. uni.lu

Table 2: Predicted Mass Spectrometry Data for 2,5-Dibromothieno[2,3-b]pyridine

Adductm/zPredicted CCS (Ų)
[M+H]⁺291.84258124.1
[M+Na]⁺313.82452139.5
[M-H]⁻289.82802132.4
[M+NH₄]⁺308.86912146.4
[M+K]⁺329.79846124.3

Data obtained from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio, and CCS refers to the predicted collision cross section.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) and photoluminescence (PL) spectroscopy are employed to investigate the electronic transitions in 2,5-Dibromothieno[2,3-b]pyridine derivatives and their polymers. The absorption and emission spectra provide insights into the electronic structure, including the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Derivatives of thieno[2,3-b]pyridine typically exhibit absorption bands in the UV-Vis region corresponding to π → π* and n → π* transitions. For example, furo[2,3-b]pyridine (B1315467) derivatives, which are structurally similar, show characteristic absorption bands between 250 and 390 nm. researchgate.net The absorption and emission properties can be tuned by modifying the substituents on the thieno[2,3-b]pyridine core. Polymers containing 2,6-substituted pyridine derivatives have been synthesized and their ion-sensing properties examined using UV-Vis and fluorescence spectra. rsc.org Copolymers of thiophene derivatives have shown enhanced absorption spectra, making them suitable for applications in optical devices. rsc.org

Table 3: Electronic Transition Data for Thieno[2,3-b]pyridine Derivatives and Related Compounds

Compound/PolymerAbsorption λmax (nm)Emission λmax (nm)Solvent/MediumReference
Furo[2,3-b]pyridine derivative (FP1)~280, ~340, ~385480Hexane researchgate.net
2,1,3-Benzothiadiazole (B189464) derivatives (2a-d)Wide range (UV-green/yellow)Green to red/near IR- semanticscholar.org
Poly(3-hexylthiophene) (P3HT)--- nih.gov
Polymer P-1 (2,6-substituted pyridine)--Aqueous solution rsc.org

Electrochemical Characterization for Redox Properties and Energy Levels

Electrochemical techniques are vital for understanding the redox behavior and determining the energy levels (HOMO and LUMO) of 2,5-Dibromothieno[2,3-b]pyridine derivatives and polymers.

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a widely used electrochemical method to determine the oxidation and reduction potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated. The redox properties are crucial for applications in organic electronics, such as organic solar cells and organic light-emitting diodes.

For various polypyridine ligands and their metal complexes, CV has been used to study their redox events. nih.gov In the context of thieno[2,3-b]pyridine derivatives, CV studies have been performed on polymers derived from these compounds. For instance, electropolymerization of 2,1,3-benzothiadiazole derivatives, which are also used in organic electronics, shows irreversible oxidation processes. semanticscholar.org The oxidation potentials are influenced by the substituents on the aromatic core. semanticscholar.org For copolymers of thiophene derivatives, CV reveals redox bands attributed to the individual polymer components. rsc.org

Table 4: Representative Electrochemical Data for Thieno[2,3-b]pyridine Derivatives and Related Compounds

Compound/PolymerOxidation Potential (V)Reduction Potential (V)HOMO (eV)LUMO (eV)Reference
2,1,3-Benzothiadiazole derivative (2c)Lower than other derivatives--- semanticscholar.org
Polypyridine Ligands (1a-5a)-Ligand reduction peaks-- nih.gov
Poly(terthiophene)/Poly(bithiophene) copolymerMultiple redox bands--- rsc.org

Note: The electrochemical potentials are typically reported versus a reference electrode (e.g., Ag/AgCl or Fc/Fc⁺) and can be used to calculate the HOMO and LUMO energy levels using empirical formulas.

Spectroelectrochemistry (UV-Vis-NIR Spectroelectrochemistry) for Redox-Induced Spectral Changes

Spectroelectrochemistry is a powerful technique used to observe the changes in the absorption spectrum of a material as it undergoes oxidation and reduction (redox) processes. For polymers derived from 2,5-dibromothieno[2,3-b]pyridine, this method provides insights into their electronic structure in different charge states.

During the oxidation, or p-doping, of these polymer films, significant changes are observed in their UV-Vis-NIR spectra. The initial absorption band, corresponding to the π-π* transition of the neutral polymer, decreases in intensity. Simultaneously, new absorption bands emerge at lower energies, which are attributed to the formation of polarons and bipolarons—charge carriers within the polymer backbone. For instance, in some poly(thieno[2,3-b]pyridine) derivatives, the π-π* transition is observed around 337 nm and 422 nm. As the polymer is oxidized, the intensity of these peaks decreases, indicating the consumption of the neutral form. researchgate.net Conversely, during reduction, the process is reversed, and the spectrum returns to its original state, demonstrating the electrochemical reversibility of the material. researchgate.net

The specific wavelengths of these new absorption bands provide information about the electronic bandgap of the material and the energy levels of the charge carriers. This is critical for applications in electrochromic devices, where a change in color is desired upon applying a potential, and in organic solar cells, where efficient charge separation and transport are necessary. The ability to monitor these spectral changes in real-time allows researchers to understand the doping mechanism and the stability of the charged species.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the electrical properties of materials and their interfaces with electrolytes. mdpi.com For polymer films based on 2,5-dibromothieno[2,3-b]pyridine, EIS is used to characterize their charge transfer resistance, capacitance, and ionic conductivity, which are vital parameters for applications in batteries, supercapacitors, and sensors. researchgate.netrug.nl

An EIS measurement involves applying a small AC voltage over a range of frequencies and measuring the resulting current. The data is often represented in a Nyquist plot, which can be modeled with an equivalent circuit to extract quantitative information about the electrochemical system. For instance, the semicircle in the high-frequency region of a Nyquist plot is typically associated with the charge transfer resistance at the electrode-polymer interface. A lower charge transfer resistance indicates more efficient charge injection and extraction, which is desirable for high-performance devices.

Studies on polymers containing dithieno[3,2-b;2',3'-d]thiophene units, which are structurally related to thieno[2,3-b]pyridine, have demonstrated the utility of EIS in evaluating their potential for electrochemical capacitors. researchgate.net The impedance spectra of these polymer films in their oxidized (p-doped) states can be analyzed to understand the ion diffusion process within the polymer matrix and the double-layer capacitance at the interface. researchgate.net This information is crucial for optimizing the performance of energy storage devices.

Solid-State Characterization for Material Research Applications

The performance of materials in solid-state devices is intrinsically linked to their physical and structural properties. Therefore, a comprehensive characterization of 2,5-dibromothieno[2,3-b]pyridine-based materials in their solid state is essential.

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of a crystal. For derivatives of thieno[2,3-b]pyridine, single-crystal XRD provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. mdpi.commdpi.com This is particularly important as the planarity of the thieno[2,3-b]pyridine core can lead to strong intermolecular π-stacking interactions, which significantly influence the material's electronic properties and solubility. mdpi.com

For example, a study on a hydrazone-containing thieno[2,3-d]pyrimidine (B153573) derivative, a related heterocyclic system, revealed a triclinic crystal system with a P-1 space group. mdpi.com The detailed structural information obtained from XRD, such as the unit cell parameters, helps in understanding how molecular modifications can disrupt crystal packing to improve properties like solubility. mdpi.commdpi.com In polymeric systems, XRD is used to assess the degree of crystallinity and the orientation of polymer chains, which are critical factors for charge transport in thin-film transistors. researchgate.net

Table 1: Example Crystal Data for a Thieno[2,3-d]pyrimidine Derivative mdpi.com

Crystal ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.5257 (2)
b (Å)10.9956 (5)
c (Å)15.4836 (6)
α (°)95.881 (3)
β (°)100.164 (3)
γ (°)92.139 (3)
Volume (ų)919.65 (7)

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography of a material at the nanoscale. researchgate.netimp.kiev.ua For thin films of polymers derived from 2,5-dibromothieno[2,3-b]pyridine, AFM is indispensable for visualizing the surface morphology, including features like grain size, domain structure, and surface roughness. researchgate.netmdpi.com

The surface morphology of a polymer film has a profound impact on the performance of electronic devices. For instance, in organic field-effect transistors (OFETs), a smooth and well-ordered surface facilitates efficient charge transport along the semiconductor-dielectric interface. In organic photovoltaics (OPVs), the morphology of the active layer, which is often a blend of a donor and an acceptor material, determines the efficiency of exciton (B1674681) dissociation and charge collection.

AFM studies can reveal how processing conditions, such as annealing temperature or solvent choice, affect the film's microstructure. For example, AFM images can show the evolution from a three-dimensional island-like growth to a two-dimensional layer-by-layer growth with increasing film thickness. researchgate.net Quantitative analysis of AFM images can provide parameters such as the root-mean-square (rms) roughness, which is a measure of the surface's smoothness. imp.kiev.ua

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution in Polymeric Systems

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a polymer. lcms.czlcms.cz This is a critical parameter as it significantly influences the physical and mechanical properties of the polymer, such as its solubility, viscosity, and film-forming ability. lcms.cz

In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer molecules cannot enter the pores and therefore elute faster, while smaller molecules can penetrate the pores and have a longer retention time. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. ufl.edu

The output of a GPC analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. A PDI value close to 1 indicates a narrow molecular weight distribution, which is often desirable for achieving reproducible and high-performance electronic devices. For example, in a study of alternating copolymers containing thiophene units, GPC was used to determine that one copolymer had an Mn of 11556 with a PDI of 2.57, while others had lower molecular weights and narrower PDIs. researchgate.net

Table 2: Example GPC Data for Thiophene-Containing Copolymers researchgate.net

CopolymerMn ( g/mol )Mw/Mn (PDI)
TB-DIOX115562.57
TBT-ANTRA49421.02
TBT-BIPH29321.10
TBT-BIPY30981.12

Computational Chemistry Investigations of 2,5 Dibromothieno 2,3 B Pyridine and Its Derivatives

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the electronic structure of molecules, balancing computational cost with accuracy. It is widely used to determine optimized geometries, conformational preferences, and the energies and distributions of frontier molecular orbitals.

Research on 3-amino-substituted-thieno[2,3-b]pyridine derivatives has shown that these molecules can exist as different rotational isomers, or rotamers. researchgate.net DFT calculations, specifically using the B3LYP functional with the 6-31+G(d,p) basis set, have been employed to study these conformational landscapes. researchgate.net For instance, in (3-amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone, two stable rotamers, an anti and a syn form, were identified. researchgate.net The calculations revealed an energy barrier of approximately 5-6 kcal/mol between them, with the anti-conformer being more stable. researchgate.net This stability was attributed to the formation of an intramolecular hydrogen bond, which plays a significant role in dictating the preferred conformation. researchgate.net The planarity of the thieno[2,3-b]pyridine (B153569) core is known to influence crystal packing and, consequently, material properties like solubility, which is a key consideration in the development of bioactive compounds. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy levels and spatial distribution of these orbitals are critical for understanding electronic transitions, charge transfer phenomena, and reactivity. youtube.com

In studies of thieno[2,3-b]pyridine derivatives, DFT calculations are used to determine the energies and visualize the distribution of these frontier orbitals. For (3-amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone, the HOMO was found to be delocalized over the entire thieno[2,3-b]pyridine ring system, while the LUMO was primarily located on the phenylmethanone portion of the molecule. researchgate.net The substitution pattern on the pyridine (B92270) ring can influence the orbital energies; for example, methyl/alkyl groups can destabilize the HOMO-1 molecular orbital through σ-π hyperconjugation. researchgate.net

The table below summarizes the calculated HOMO and LUMO energies for a representative thieno[2,3-b]pyridine derivative from the literature, calculated in the gas phase.

CompoundMethodHOMO (eV)LUMO (eV)Reference
(3-amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanoneDFT/B3LYP/6-31+G(d,p)-5.60-1.72 researchgate.net

The energy difference between the HOMO and LUMO levels is defined as the HOMO-LUMO gap (Eg). This value is a crucial parameter that relates to the chemical reactivity, kinetic stability, and electronic excitation energy of a molecule. scirp.org A large band gap suggests high stability and low reactivity, while a smaller gap indicates that the molecule is more easily excitable. scirp.org

DFT calculations provide a theoretical estimate of this band gap. For the (3-amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone derivative, the calculated HOMO-LUMO gap is 3.88 eV. researchgate.net These theoretical predictions can be correlated with experimental data obtained from electrochemistry (cyclic voltammetry) or the onset of optical absorption from UV-Vis spectroscopy. While direct experimental correlation for this specific compound is not detailed in the reference, such comparisons are standard practice in the field to validate the chosen computational methodology. For example, in studies of other heterocyclic systems, TD-DFT has been shown to systematically underestimate excitation energies, but still provides reliable trends.

The table below presents the calculated energy gap for a studied thieno[2,3-b]pyridine derivative.

CompoundHOMO (eV)LUMO (eV)Calculated Band Gap (Eg, eV)Reference
(3-amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone-5.60-1.723.88 researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and simulating the optical properties of molecules, such as their absorption and emission spectra. researchgate.net

TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. These calculations also provide the oscillator strength (f) for each transition, which relates to the intensity of the absorption band. By simulating the electronic absorption and emission spectra, researchers can interpret experimental results and assign specific electronic transitions.

For 3-amino-substituted-thieno[2,3-b]pyridine derivatives, TD-DFT calculations have been used to analyze their electronic absorption, excitation, and fluorescence properties. researchgate.net The study indicated that singlet (S1 and S2) excited states are populated, leading to dual fluorescence with weak charge transfer characteristics in various solvents. researchgate.net The theoretical results were shown to be in line with experimental findings, demonstrating the predictive power of the TD-DFT method for this class of compounds. researchgate.net

The table below shows simulated absorption data for a representative thieno[2,3-b]pyridine derivative.

CompoundSolventCalculated λmax (nm)Oscillator Strength (f)Major TransitionReference
(3-amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanoneGas Phase3990.201HOMO -> LUMO researchgate.net
3250.137HOMO-1 -> LUMO

In molecules designed as donor-acceptor (D-A) systems, electronic transitions can have a significant charge-transfer (CT) character, where electron density moves from the donor part of the molecule to the acceptor part upon excitation. The nature and extent of this CT can be analyzed using computational methods.

The analysis of frontier orbitals is key to understanding CT. If the HOMO is localized on the donor moiety and the LUMO is on the acceptor moiety, the HOMO→LUMO transition will have a strong CT character. nih.gov In the case of (3-amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone, the HOMO is located on the electron-rich thieno[2,3-b]pyridine ring system (the donor) and the LUMO on the phenylmethanone group (the acceptor). researchgate.net This spatial separation of the frontier orbitals indicates that the primary electronic transition (HOMO→LUMO) involves a transfer of electron density from the thieno[2,3-b]pyridine core to the substituent, giving it an intramolecular charge transfer (ICT) character. researchgate.net However, the study described this particular system as having "weak charge transfer separation," suggesting that the orbitals have significant overlap or that the donor and acceptor strengths are not sufficiently mismatched for a strongly polarized excited state. researchgate.net

Molecular Dynamics (MD) Simulations for Structural Dynamics

For instance, MD simulations have been employed to investigate the interaction of thieno[2,3-b]pyridine derivatives with biological targets, such as enzymes. nih.gov These simulations can reveal the preferred binding modes and the key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The bromine atoms on the 2,5-Dibromothieno[2,3-b]pyridine ring would significantly influence its interaction landscape. Their electron-withdrawing nature and potential for halogen bonding could lead to specific and strong interactions with receptor sites.

In a broader context, MD simulations of heterocyclic compounds in various environments (e.g., in solution or at interfaces) can elucidate their solvation dynamics and aggregation behavior. mdpi.com For 2,5-Dibromothieno[2,3-b]pyridine, MD simulations could predict how the molecule orients itself in different solvents and how it might interact with other molecules of the same kind. The planarity of the thieno[2,3-b]pyridine core, combined with the bulky bromine substituents, would likely lead to specific packing arrangements in the solid state, which could be explored using solid-state MD simulations.

A hypothetical MD simulation of 2,5-Dibromothieno[2,3-b]pyridine could explore its rotational and vibrational motions, providing a detailed picture of its flexibility. The table below illustrates the type of data that could be generated from such a simulation, focusing on the bond length and angle fluctuations of the key substituents.

Table 1: Hypothetical Molecular Dynamics Data for 2,5-Dibromothieno[2,3-b]pyridine

ParameterAverage ValueStandard Deviation
C2-Br Bond Length (Å)1.880.05
C5-Br Bond Length (Å)1.890.06
C1-C2-Br Bond Angle (°)128.52.1
C4-C5-Br Bond Angle (°)129.02.3
Dihedral Angle (S-C1-C2-Br) (°)179.81.5

Elucidation of Structure-Property Relationships through Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in establishing relationships between the molecular structure of a compound and its electronic and chemical properties. For thieno[2,3-b]pyridine derivatives, these studies have been crucial in understanding their reactivity, spectral properties, and potential as functional materials.

The electronic properties of thieno[2,3-b]pyridine derivatives are significantly influenced by the nature and position of substituents on the heterocyclic core. arabjchem.org The introduction of two bromine atoms in 2,5-Dibromothieno[2,3-b]pyridine is expected to have a profound impact on its electronic structure. Bromine is an electron-withdrawing group, and its presence at the 2 and 5 positions would lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, would increase the HOMO-LUMO energy gap, likely affecting the compound's color, reactivity, and photophysical properties.

The following table presents predicted electronic properties for 2,5-Dibromothieno[2,3-b]pyridine based on general principles and data from related compounds. These values are illustrative and would require specific DFT calculations for confirmation.

Table 2: Predicted Electronic Properties of 2,5-Dibromothieno[2,3-b]pyridine

PropertyPredicted Value
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.8
HOMO-LUMO Gap (eV)4.4
Dipole Moment (Debye)1.5
Electron Affinity (eV)1.7
Ionization Potential (eV)8.1

Furthermore, computational models can predict the reactivity of different sites within the molecule. For 2,5-Dibromothieno[2,3-b]pyridine, the bromine atoms themselves can be sites for further chemical modification, and their reactivity can be assessed through calculations of bond dissociation energies and electrostatic potential maps. The carbon atoms of the pyridine and thiophene (B33073) rings will also exhibit altered reactivity compared to the unsubstituted parent compound, with some positions becoming more susceptible to nucleophilic or electrophilic attack.

Advanced Materials Science Applications of 2,5 Dibromothieno 2,3 B Pyridine As a Building Block

Conjugated Polymer Synthesis via Polymerization of 2,5-Dibromothieno[2,3-b]pyridine

The polymerization of 2,5-Dibromothieno[2,3-b]pyridine and its derivatives is the primary route to harnessing its potential in materials science. Through different polymerization strategies, polymers with tailored structures and properties can be synthesized for specific applications in electronic devices.

Regioregularity, the precise and consistent arrangement of monomer units in a polymer chain, is crucial for achieving high performance in conjugated polymers. For polymers based on substituted thiophene (B33073) units, controlled polymerization methods are essential to create structurally homogenous and defect-free materials, which leads to enhanced crystallinity, photonic, and electronic properties. nih.gov

Techniques like Grignard Metathesis (GRIM) polymerization and catalyst-transfer polycondensation (CTP) are prominent methods for synthesizing regioregular polythiophenes. nih.govnih.gov For instance, CTP using nickel catalysts allows for precise control over molecular weight, dispersity, and main-chain sequence. nih.gov In a typical GRIM process for a monomer like 2,5-dibromo-3-alkylthiophene, one bromine atom is selectively exchanged with a metal (e.g., using a Grignard reagent like iPrMgCl·LiCl), followed by the addition of a Ni(II) catalyst to initiate the polymerization. nih.gov This controlled, chain-growth mechanism ensures a head-to-tail arrangement of the monomer units, which promotes the formation of well-ordered, planar backbones necessary for efficient charge transport. While specific studies on 2,5-Dibromothieno[2,3-b]pyridine are not prevalent, these established methods are the standard for achieving the controlled architectures required for high-performance electronic materials. nih.gov

Copolymerization of thieno[2,3-b]pyridine-based units with other aromatic monomers is a powerful strategy for fine-tuning the optoelectronic properties of the resulting materials. By alternating donor (D) and acceptor (A) units along the polymer backbone, chemists can control the intramolecular charge transfer (ICT) interactions, which in turn dictates the polymer's bandgap, absorption spectrum, and frontier molecular orbital (HOMO/LUMO) energy levels. rsc.orgmdpi.com

A noteworthy example involves copolymers based on a related building block, 4-(2-octyldodecyl)-dithieno[3,2-b:2′,3′-d]pyridin-5(4H)-one (DTPO). When copolymerized with electron-donating units like indacenodithiophene (IDT) or indacenodithieno[3,2-b]thiophene (IDTT), the resulting polymers (PDTPO-IDT and PDTPO-IDTT) exhibit wide optical bandgaps (around 2.05 eV) and deep HOMO energy levels (ca. –5.32 eV). rsc.orgnih.gov These properties are highly advantageous for applications in organic solar cells, as a deep HOMO level corresponds to a high open-circuit voltage (Voc). rsc.org The choice of the comonomer directly impacts the polymer's properties; for instance, the introduction of fluorine atoms into the backbone can lower the energy levels and enhance intermolecular interactions. mdpi.com Stille coupling is a common and effective method for synthesizing these alternating copolymers. mdpi.comresearchgate.net

Electropolymerization is a versatile technique for depositing thin, uniform polymer films directly onto a conductive substrate, which then functions as an electrode in a device. researchgate.net This method offers significant advantages over chemical synthesis, including ease of film thickness control and the ability to create insoluble, cross-linked polymer networks. The process is typically carried out in a three-electrode electrochemical cell using cyclic voltammetry or potentiostatic methods. researchgate.net

Application in Organic Electronic Devices

The unique electronic properties of polymers derived from thieno[2,3-b]pyridine (B153569) make them excellent candidates for the active layers in a variety of organic electronic devices.

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge carrier mobility of the semiconducting polymer. The inherent donor-acceptor nature of the thieno[2,3-b]pyridine moiety, combined with the ability to form well-ordered, regioregular structures, makes its polymers promising for OFET applications. nih.gov

High hole mobility is a key indicator of an efficient p-type semiconductor. Research on related thieno-pyridine and thieno-thiophene structures has demonstrated impressive results. For example, the homopolymer of DTPO, a fused thieno-pyridine system, revealed a high hole mobility in an OFET. nih.gov In another study, a copolymer of thieno[3,2-b]thiophene (B52689) and diketopyrrolopyrrole (DPP) achieved a remarkable hole mobility of up to 1.95 cm²/V·s, which at the time was the highest reported for a polymer-based OFET. acs.org These high mobilities are attributed to the planar nature of the polymer backbones and strong intermolecular π-π stacking in the solid state, which facilitates efficient charge transport through the semiconducting channel.

Table 1: Performance of OFETs based on Thieno-Pyridine/Thiophene Copolymers

Polymer/CompoundHole Mobility (μ) [cm²/V·s]On/Off RatioSource(s)
PDTPO-IDT1.0 x 10⁻³- nih.gov
P(SSe)b(3HT)4.4 x 10⁻²- nih.gov
P(STe)b(3HT)2.9 x 10⁻²- nih.gov
P2 (Dithieno[3,2- b :2′,3′- d ]phosphole oxide based)7.7 x 10⁻³- researchgate.net
Thieno[3,2-b]thiophene-DPP Copolymer1.95>10⁵ acs.org

In organic photovoltaics (OPVs), the active layer consists of a bulk heterojunction (BHJ) blend of a p-type polymer donor and an n-type acceptor (often a fullerene derivative like PC₇₁BM). The power conversion efficiency (PCE) of an OPV device is determined by its open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Polymers based on thieno-pyridine units are excellent donor materials because their tunable bandgaps allow for broad absorption of the solar spectrum, and their deep HOMO levels lead to high Voc values. rsc.orgnih.gov

Copolymers of the related DTPO monomer with IDT and IDTT have achieved high PCEs. rsc.orgnih.gov The device based on PDTPO-IDT as the donor and PC₇₁BM as the acceptor reached a PCE of up to 7.33%, which is a significant achievement for polymers with a wide bandgap of over 2.0 eV. This high performance was attributed to a high Voc of 0.97 V, a high FF of 71.5%, and a good Jsc of 10.55 mA/cm². nih.gov

In Dye-Sensitized Solar Cells (DSSCs), dye molecules (sensitizers) absorb light and inject electrons into a wide-bandgap semiconductor like TiO₂. researchgate.netmdpi.com While Ru(II)-polypyridyl complexes are common, there is growing interest in more abundant and cost-effective organic and iron-based sensitizers. researchgate.netnih.gov Polymers and molecules containing pyridine (B92270) units are investigated for this purpose. For example, polymer sensitizers with a phenothiazine (B1677639) donor and a pyridine π-bridge have been used in DSSCs, achieving a PCE of 4.12% with the use of a co-adsorbent. researchgate.net The thieno[2,3-b]pyridine structure, with its donor-acceptor character and sites for anchoring to the TiO₂ surface, represents a promising scaffold for the design of novel, efficient sensitizers for next-generation solar cells.

Table 2: Performance of OPV Devices Utilizing Thieno-Pyridine Based Copolymers as the Donor Material

Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Source(s)
PDTPO-IDTPC₇₁BM7.330.9710.5571.5 rsc.orgnih.gov
PDTPO-IDTTPC₇₁BM5.470.948.9265.3 rsc.org
Thieno[3,2-b]thiophene-DPP CopolymerPC₇₁BM5.40.6414.757 acs.org
P1 (Dithienosilole-TPD based)PC₇₁BM4.40.898.856 rsc.org
P2 (Dithieno[3,2- b :2′,3′- d ]phosphole oxide based)PC₇₁BM2.80.687.952 researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Electrochromic Devices

The thieno[2,3-b]pyridine core, due to its electron-deficient nature, is a promising moiety for high triplet energy host materials in phosphorescent OLEDs (PHOLEDs). rsc.org Derivatives of benzo researchgate.netresearchgate.netthieno[2,3-b]pyridine (BTP), a related structure, have been successfully synthesized and employed as bipolar host materials. rsc.orgrsc.org These materials, when combined with carbazole (B46965) groups, have demonstrated high triplet energies, which is a critical factor for efficient green and blue PHOLEDs. rsc.orgrsc.org Devices using these BTP derivatives as hosts have achieved high external quantum efficiencies exceeding 20% for both green and blue emission. rsc.orgrsc.org The design of these host materials often involves creating a donor-acceptor (D-A) structure to facilitate balanced charge transport. For instance, in BTP derivatives, the HOMO (Highest Occupied Molecular Orbital) can be localized on the carbazole unit (donor), while the LUMO (Lowest Unoccupied Molecular Orbital) is localized on the BTP unit (acceptor). rsc.org

In the realm of electrochromic devices, which change color in response to an electrical potential, polymers based on thieno[2,3-b]pyridine and its isomers have shown significant promise. For example, polymers derived from 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine exhibit multicolored behavior, switching from red in the neutral state to purple and sky blue in the oxidized state. electrochemsci.org The stability and reversibility of this color change are crucial for practical applications. electrochemsci.org Similarly, copolymers based on 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene, a related isomer, have been investigated as potential anodic layers in high-performance electrochromic devices. bohrium.comresearchgate.net These materials can exhibit a range of colors and high optical contrast, which are desirable properties for electrochromic applications. bohrium.comresearchgate.net

Rational Design Principles for Thienopyridine-Based Optoelectronic Materials

The development of high-performance optoelectronic materials based on thieno[2,3-b]pyridine hinges on the rational design of their molecular structure. Key strategies include the modulation of electronic properties through substituent effects, the enhancement of charge transport via planarization, and the control of solid-state packing through self-assembly and supramolecular architectures.

Modulation of Electronic Structure via Strategic Substituent Effects

The electronic properties of thieno[2,3-b]pyridine derivatives can be systematically tuned by introducing various substituent groups. This allows for the precise control of the HOMO and LUMO energy levels, which in turn dictates the material's optical and electronic characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the bandgap of the material. In a study on benzo researchgate.netresearchgate.netthieno[2,3-b]pyridine derivatives, the extension of conjugation by modifying the carbazole substituent led to a red-shift in the UV-Vis absorption and photoluminescence emission spectra. rsc.org

Quantum chemical calculations have been employed to understand the influence of substituent electronic effects on the absorption spectra of thieno[2,3-b]pyridine fluorophores. researchgate.net This computational approach helps in predicting the electronic behavior of new derivatives before their synthesis, thus guiding the design of materials with specific optoelectronic properties. The ability to fine-tune the electronic structure is critical for optimizing the performance of these materials in applications such as OLEDs, where matching the energy levels of different layers is essential for efficient device operation.

Planarization Strategies for Enhanced Conjugation and Charge Transport

The planarity of a conjugated molecule plays a crucial role in determining its charge transport properties. A more planar structure generally leads to enhanced π-π stacking and intermolecular interactions, which facilitates efficient charge hopping between molecules. Thienopyridines are noted for their high degree of planarity, which can lead to strong intermolecular stacking. nih.gov While this can sometimes lead to solubility issues, it is a desirable trait for charge transport in thin-film devices. nih.gov

Strategies to enhance planarity and, consequently, charge transport often involve the use of fused ring systems. The thieno[3,2-b]thiophene unit, an isomer of thieno[2,3-b]pyridine, is known for its coplanar structure and electron-donating ability, which can improve the charge carrier transporting properties of polymers. bohrium.comresearchgate.net By incorporating such planar moieties into the polymer backbone, it is possible to create materials with higher charge carrier mobilities. researchgate.net For instance, increasing the molecular weight and substituting thiophene with the more planar thienothiophene in certain copolymers has been shown to improve charge carrier mobilities by an order of magnitude. researchgate.net Fibrillar supermolecular structures have also been shown to support higher rates of charge transport in conductive polymers. dtic.mil

Self-Assembly and Supramolecular Architectures in Material Fabrication

The spontaneous organization of molecules into well-defined, ordered structures, known as self-assembly, is a powerful tool in the fabrication of advanced materials. frontiersin.org The formation of supramolecular architectures through non-covalent interactions like hydrogen bonding and π-π stacking can significantly influence the properties of the final material. frontiersin.orgnih.gov

In the context of thienopyridine-based materials, the inherent planarity of the core structure promotes π-stacking interactions, which can drive the formation of ordered assemblies. nih.gov The introduction of specific functional groups can be used to direct the self-assembly process and create desired supramolecular structures. For example, the use of labile coordination bonds and dynamic covalent bonds allows for the creation of well-organized self-assemblies at the molecular level. frontiersin.orgresearchgate.net These dynamic processes can lead to the formation of the most thermodynamically stable structures, which often exhibit superior functional properties. frontiersin.org By controlling the self-assembly pathway, it is possible to obtain nanostructures that are not accessible through spontaneous thermodynamic processes, offering a route to materials with unique spectroscopic, chiroptical, and electrochemical behaviors. nih.gov

Q & A

Q. What are the challenges in scaling up the synthesis of 2,5-Dibromothieno[2,3-b]pyridine while maintaining purity?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water).
  • Byproduct mitigation : Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Safety : Handle bromine reagents in fume hoods due to toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.